4-(Chloromethyl)-2,5-oxazolidinedione-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2,5-oxazolidinedione-d3 is a deuterated derivative of 4-(Chloromethyl)-2,5-oxazolidinedione. This compound is characterized by the presence of a chloromethyl group attached to the oxazolidinedione ring. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly those involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 typically involves the chloromethylation of 2,5-oxazolidinedione. The reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc iodide or stannic chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,5-oxazolidinedione-d3 can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinedione derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxymethyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,5-oxazolidinedione-d3 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The deuterium atoms provide stability and can be used to study reaction mechanisms through isotopic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2,5-oxazolidinedione: The non-deuterated version of the compound.
4-(Bromomethyl)-2,5-oxazolidinedione: Similar structure but with a bromomethyl group instead of chloromethyl.
4-(Hydroxymethyl)-2,5-oxazolidinedione: Contains a hydroxymethyl group instead of chloromethyl.
Uniqueness
4-(Chloromethyl)-2,5-oxazolidinedione-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
4-[chloro(dideuterio)methyl]-4-deuterio-1,3-oxazolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/i1D2,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQADUBZEIRDQN-FUDHJZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)OC(=O)N1)C([2H])([2H])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.